molecular formula C13H9IN2 B8723174 3-Iodo-7-phenylimidazo[1,2-a]pyridine

3-Iodo-7-phenylimidazo[1,2-a]pyridine

Cat. No.: B8723174
M. Wt: 320.13 g/mol
InChI Key: VAUJVMOIMWQSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-7-phenylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9IN2 and its molecular weight is 320.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

3-iodo-7-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9IN2/c14-12-9-15-13-8-11(6-7-16(12)13)10-4-2-1-3-5-10/h1-9H

InChI Key

VAUJVMOIMWQSII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-phenylimidazo[1,2-a]pyridine (1-4, 110 mg, 0.56 mmol, 1 equiv) and iodine (140 mg, 0.56 mmol, 1.0 equiv) in acetic acid (4 mL) was stirred at 23° C. for 18 h. More iodine (130 mg) was added and the mixture was stirred for 24 h at 70° C. A third portion of iodine (130 mg) was added and heating (70° C.) was continued for 2 h. The reaction mixture was basified with aqueous saturated sodium bicarbonate solution (100 mL), and the remaining iodine was quenched with addition of aqueous saturated sodium thiosulfate solution (10 mL). The mixture was extracted with EtOAc (100 mL), and the organic layer was washed with brine, dried over sodium sulfate, and then concentrated to give 3-iodo-7-phenylimidazo[1,2-a]pyridine (1-5) as a light-brown solid. 1H NMR (300 MHz, CDCl3) δ 8.18 (d, 1H, J=7.3 Hz), 7.82 (s, 1H), 7.73 (s, 1H), 7.67 (m, 2H), 7.50 (t, 2H, J=7.3 Hz), 7.42 (t, 1H, J=7.3 Hz), 7.23 (d, 1H, J=7.0 Hz).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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